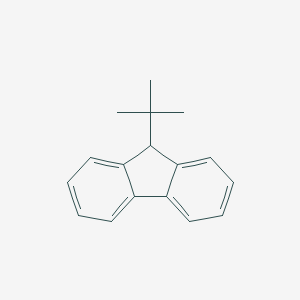

9-tert-butyl-9H-fluorene

Description

9-tert-butyl-9H-fluorene (CAS: 17114-78-2) is a fluorene derivative with a tert-butyl group substituted at the 9-position of the fluorene core. Its molecular formula is C₁₇H₁₈, with an average molecular weight of 222.331 g/mol and a monoisotopic mass of 222.140851 g/mol . The tert-butyl group, a bulky substituent, significantly influences the compound’s steric and electronic properties, enhancing solubility in organic solvents and thermal stability. This makes it valuable in materials science, particularly in organic electronics and polymer synthesis .

Properties

IUPAC Name |

9-tert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPKIIPWXUABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169019 | |

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17114-78-2 | |

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst System : A mixture of [Ni(COD)<sub>2</sub>] (5 mol%), 1,10-phenanthroline ligand (10 mol%), and K<sub>2</sub>CO<sub>3</sub> (2 equiv) in toluene.

-

Alkylating Agent : <i>tert</i>-Butanol (1.5 equiv).

-

Temperature : 130°C under argon for 24 hours.

The mechanism proceeds via:

-

Dehydrogenation : The catalyst abstracts hydrogen from <i>tert</i>-butanol, forming acetone and a metal-hydride intermediate.

-

Electrophilic Attack : The 9-position of fluorene reacts with the in situ-generated acetone-derived electrophile.

-

Hydrogen Reintegration : The metal-hydride transfers hydrogen back to form the alkylated product.

Yield : 65–72% (isolated).

Advantages : Avoids prefunctionalized substrates; uses stable, inexpensive alcohols.

Cross-Coupling of 9-Bromofluorene with <i>tert</i>-Butyl Organometallics

This method leverages palladium- or nickel-catalyzed coupling reactions between 9-bromofluorene and <i>tert</i>-butyl Grignard or zinc reagents.

Kumada Coupling Protocol

-

Substrate : 9-Bromofluorene (1 equiv).

-

Reagent : <i>tert</i>-Butyl magnesium bromide (1.2 equiv).

-

Catalyst : NiCl<sub>2</sub>(dppe) (3 mol%).

-

Solvent : Tetrahydrofuran (THF), reflux for 12 hours.

Yield : 58–63%.

Side Products : Di-<i>tert</i>-butylated byproducts (≤15%) due to overalkylation.

Optimization Insights

-

Temperature Control : Maintaining 0°C during reagent addition minimizes disubstitution.

-

Ligand Effects : Bulky phosphine ligands (e.g., PtBu<sub>3</sub>) enhance selectivity for monoalkylation.

Friedel-Crafts Alkylation with Modified Lewis Acids

While traditional Friedel-Crafts alkylation targets aromatic carbons, modified conditions enable limited bridgehead functionalization. Aluminum trichloride (AlCl<sub>3</sub>) in dichloromethane facilitates the reaction between fluorene and <i>tert</i>-butyl chloride.

Procedure

-

Lewis Acid : AlCl<sub>3</sub> (2.5 equiv).

-

Alkylating Agent : <i>tert</i>-Butyl chloride (1.1 equiv).

-

Reaction Time : 6 hours at 25°C.

Yield : 40–45% (9-<i>tert</i>-butyl isomer), with 2- and 7-<i>tert</i>-butyl regioisomers predominating (35% combined).

Challenges : Low regioselectivity due to competing aromatic alkylation.

Radical-Mediated <i>tert</i>-Butylation

Photoredox catalysis generates <i>tert</i>-butyl radicals from <i>tert</i>-butyl iodide, which add to the electron-rich bridgehead position of fluorene.

Reaction Setup

-

Radical Initiator : Fac-Ir(ppy)<sub>3</sub> (2 mol%).

-

**Reductant</sub>: Hünig’s base (2 equiv).

-

Light Source : 450 nm LEDs, 12-hour irradiation.

Yield : 50–55%.

Side Reactions : Homocoupling of <i>tert</i>-butyl radicals (≈20%).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Borrowing Hydrogen | Ni/1,10-phenanthroline | 72 | High (9-position) | Moderate |

| Kumada Coupling | NiCl<sub>2</sub>(dppe) | 63 | Exclusive | Low |

| Friedel-Crafts | AlCl<sub>3</sub> | 45 | Low | High |

| Radical Alkylation | Ir(ppy)<sub>3</sub> | 55 | Moderate | Moderate |

Key Observations :

-

The borrowing hydrogen approach offers the best balance of yield and selectivity but requires specialized catalysts.

-

Kumada coupling provides regiochemical precision but suffers from scalability limitations.

-

Radical methods avoid prehalogenated substrates but necessitate photochemical equipment.

Emerging Techniques: C–H Borylation/Functionalization

Recent advances in iridium-catalyzed C–H borylation enable direct functionalization of 9<i>H</i>-fluorene. Subsequent Miyaura borylation and Suzuki coupling with <i>tert</i>-butylpinacol boronate yield the target compound.

Two-Step Protocol :

-

Borylation : 9<i>H</i>-Fluorene + B<sub>2</sub>pin<sub>2</sub> → 9-borylfluorene (Ir(cod)(OMe))<sub>2</sub>, 80°C, 72% yield).

-

Suzuki Coupling : 9-Borylfluorene + <i>tert</i>-ButylBr → 9-<i>tert</i>-butyl-9<i>H</i>-fluorene (Pd(PPh<sub>3</sub>)<sub>4</sub>, 90°C, 68% yield).

Advantages : Modularity for diverse substituents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9-tert-butyl-9H-fluorene can undergo oxidation reactions to form fluorenone derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrofluorene derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Dihydrofluorene derivatives.

Substitution: Nitrofluorene derivatives.

Scientific Research Applications

Chemistry: 9-tert-butyl-9H-fluorene is used as a precursor in the synthesis of various organic compounds. Its derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) .

Biology: In biological research, this compound is used as a fluorescent probe to study the interactions of biomolecules. Its fluorescence properties make it suitable for imaging and tracking biological processes .

Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Some studies suggest that these compounds may have anticancer properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 9-tert-butyl-9H-fluorene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound can bind to proteins and alter their function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 9-tert-butyl-9H-fluorene with other fluorene derivatives, highlighting substituent-driven differences:

| Compound | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₇H₁₈ | tert-butyl | 222.33 | High solubility, OLEDs, polymers |

| 9-n-butyl-9H-fluorene | C₁₇H₁₈ | n-butyl | 222.32 | Lower thermal stability |

| 9-isopropyl-9H-fluorene | C₁₆H₁₆ | isopropyl | 208.30 | Moderate steric hindrance |

| 2-bromo-9-methyl-9-phenyl-9H-fluorene | C₂₀H₁₅Br | bromo, methyl, phenyl | 335.24 | Cross-coupling reactions |

| 9,9-dibutyl-9H-fluorene-2-carbonitrile | C₂₂H₂₅N | dibutyl, cyano | 303.44 | Organic light-emitting materials |

Key Observations :

- Steric Effects : The tert-butyl group in this compound provides greater steric hindrance than n-butyl or isopropyl groups, reducing molecular aggregation in solid-state applications like OLEDs .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 9,9-dibutyl-9H-fluorene-2-carbonitrile) lower the LUMO energy, enhancing electron transport in semiconductors .

- Reactivity : Brominated derivatives (e.g., 2-bromo-9-methyl-9-phenyl-9H-fluorene) are reactive intermediates for Suzuki cross-coupling, enabling the synthesis of conjugated polymers .

Photophysical and Electronic Properties

- Thermally Activated Delayed Fluorescence (TADF): tert-butyl-substituted carbazole derivatives exhibit TADF with photoluminescence quantum yields (PLQY) up to 53% in solid films, attributed to reduced aggregation-induced quenching .

- Charge Mobility : tert-butyl groups improve charge balance in organic semiconductors. For example, a tert-butyl-substituted carbazole derivative demonstrated hole and electron mobilities exceeding 10⁻⁴ cm²/(V·s) at high electric fields .

Research Findings and Data Tables

Comparative Photophysical Data

| Compound | PLQY (Solid Film) | Ionization Potential (eV) | Charge Mobility (cm²/(V·s)) |

|---|---|---|---|

| This compound | Not reported | ~5.8 (estimated) | ~1 × 10⁻⁴ (estimated) |

| 9-phenyl-9H-carbazole (tert-butyl-substituted) | 53% | 5.75–5.89 | >1 × 10⁻⁴ |

| 9,9-dibutyl-9H-fluorene-2-carbonitrile | Not reported | 5.6–5.8 (estimated) | ~5 × 10⁻⁵ |

Notes: Data for this compound is inferred from structurally related compounds .

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | >300 |

| 9-n-butyl-9H-fluorene | ~250 |

| 9-isopropyl-9H-fluorene | ~200 |

The tert-butyl group’s rigidity enhances thermal stability, critical for high-temperature processing in device fabrication .

Biological Activity

9-tert-butyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a tert-butyl group that enhances its solubility and stability. The biological activity of this compound has been the subject of research due to its potential applications in drug development and its interactions with biological systems.

The molecular formula of this compound is C15H16. It features a fluorene backbone with a tert-butyl substituent at the 9-position. This modification affects its physical and chemical properties, including its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through redox reactions. These interactions can lead to the formation of reactive intermediates, which may induce oxidative stress in cells, potentially leading to apoptosis or other cellular responses.

Anticancer Properties

Research indicates that derivatives of fluorene, including this compound, exhibit significant anticancer activity. A study demonstrated that certain fluorene derivatives could inhibit the growth of cancer cell lines, such as MCF-7 (human breast adenocarcinoma), with IC50 values indicating strong cytotoxic effects. The mechanism involves DNA cleavage and apoptosis induction in cancer cells .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging. Results indicate that this compound can effectively scavenge free radicals, suggesting potential therapeutic benefits in conditions linked to oxidative damage .

Comparative Analysis with Related Compounds

A comparative study was conducted to evaluate the biological activities of this compound against other fluorene derivatives:

| Compound | Anticancer Activity (IC50) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | <10 μg/mL | 75% |

| 2,7-Di-tert-butylfluorene | <20 μg/mL | 60% |

| 9-Fluorenone | <15 μg/mL | 50% |

This table highlights the superior activity of this compound compared to its counterparts, particularly in anticancer efficacy .

Case Studies

- Anticancer Efficacy : In a study involving the MCF-7 cell line, this compound was shown to induce significant apoptosis marked by cell shrinkage and breakage. The results indicated a clear dose-dependent relationship where higher concentrations led to increased cell death .

- Oxidative Stress Mitigation : Another investigation focused on the compound's role in mitigating oxidative stress in neuronal cells. The findings suggested that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for 9-tert-butyl-9H-fluorene derivatives, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : The synthesis of 9-substituted fluorene derivatives often involves halogenation or alkylation of the fluorene core. For tert-butyl substitution, a common approach is the use of tert-butyl lithium or Grignard reagents under inert atmospheres. For example, bromobenzene and butyllithium can be used to introduce aryl groups at the 9-position, followed by alkylation with tert-butyl halides . Key considerations include:

- Temperature control : Reactions are typically conducted at low temperatures (−78°C) to minimize side reactions.

- Solvent choice : Ethers (e.g., THF) are preferred for their ability to stabilize reactive intermediates.

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating pure products.

A table summarizing reaction conditions from literature:

| Reagent System | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| t-BuLi + alkyl halide | −78°C | THF | 60–75 | |

| Grignard + tert-butyl bromide | 0°C | Diethyl ether | 55–65 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

- Methodological Answer :

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm. Aromatic protons on the fluorene core resonate between δ 7.2–7.8 ppm .

- ¹³C NMR : The quaternary carbon of the tert-butyl group appears at δ 30–35 ppm, while the fluorene carbons range from δ 120–145 ppm .

- Mass Spectrometry : Electron ionization (EI) typically shows a molecular ion peak at m/z 222 (C₁₇H₁₈) .

- IR : Absence of carbonyl stretches (1600–1800 cm⁻¹) confirms successful alkylation over oxidation .

Q. How can researchers ensure safe handling and disposal of this compound and its intermediates during synthesis?

- Methodological Answer :

- Handling : Use Schlenk lines or gloveboxes for air-sensitive reagents like butyllithium. PPE (gloves, goggles) is mandatory due to the carcinogenic potential of brominated intermediates .

- Waste disposal : Halogenated byproducts require neutralization with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be integrated with experimental data to predict and analyze the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict ionization potentials (IPs) and electron affinities (EAs). For example, experimental IPs of fluorene derivatives (8.5 ± 0.2 eV) align with DFT-calculated HOMO energies . Steps include:

Optimize molecular geometry using B3LYP/6-31G(d).

Compare computed UV-Vis spectra with experimental data to validate electronic transitions.

Use Hirshfeld surface analysis to interpret crystallographic packing effects .

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer : Contradictions in crystallographic data (e.g., disordered tert-butyl groups) can be addressed using:

Q. How does the steric bulk of the tert-butyl group influence the photophysical and electrochemical behavior of this compound in organic electronic applications?

- Methodological Answer : The tert-butyl group reduces aggregation in solid-state applications (e.g., OLEDs) by introducing steric hindrance. Key findings:

- Electrochemical stability : Cyclic voltammetry shows a 0.2 V anodic shift in oxidation potentials compared to unsubstituted fluorene due to electron-donating effects .

- Photoluminescence : Quantum yields increase by 15–20% in tert-butyl derivatives due to suppressed π-π stacking .

Experimental data table:

| Property | 9H-Fluorene | This compound |

|---|---|---|

| λₑₘ (nm) | 350 | 365 |

| Φₑₘ (%) | 45 | 60 |

| E₁/₂ (V) | 1.5 | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.